

Application Note & Protocol: In Vitro Kinase Assay for AZ13705339 Hemihydrate

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Compound of Interest

Compound Name: AZ13705339 hemihydrate

Cat. No.: B15605422

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Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of kinase inhibitors.

Introduction: AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).^{[1][2]} PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK1 activity has been implicated in the pathogenesis of several diseases, including cancer. Therefore, PAK1 represents a promising therapeutic target. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **AZ13705339 hemihydrate** against PAK1. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.^{[3][4][5][6]}

Data Presentation

Table 1: Potency and Binding Affinity of AZ13705339

Target	Parameter	Value (nM)
PAK1	IC ₅₀	0.33
pPAK1	IC ₅₀	59
PAK1	K _d	0.28
PAK2	K _d	0.32

IC₅₀: The half maximal inhibitory concentration. K_d : The equilibrium dissociation constant.
Data sourced from MedchemExpress.[1]

Experimental Protocols

In Vitro Kinase Assay using ADP-Glo™ Kinase Assay

This protocol outlines the steps to measure the in vitro potency of **AZ13705339 hemihydrate** against PAK1 kinase.

Materials:

- Kinase: Recombinant active PAK1 enzyme
- Substrate: A suitable substrate for PAK1 (e.g., a generic peptide substrate like CHKtide, or a specific PAK1 substrate)[7]
- Test Compound: **AZ13705339 hemihydrate** dissolved in 100% DMSO
- ATP: Adenosine 5'-triphosphate
- Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[5]
- ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent[3][4][8]
- Assay Plates: Low-volume 384-well white plates
- Plate Reader: Capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **AZ13705339 hemihydrate** in 100% DMSO (e.g., 10 mM).
 - Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.
 - Further dilute the compound in Kinase Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[\[7\]](#)
[\[9\]](#)
- Kinase Reaction Setup:
 - Add 2.5 μ L of the diluted AZ13705339 or vehicle control (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.
 - Prepare a master mix containing the PAK1 enzyme and substrate in Kinase Assay Buffer.
 - Add 2.5 μ L of the kinase/substrate master mix to each well.
- Initiation and Incubation of Kinase Reaction:
 - Initiate the kinase reaction by adding 5 μ L of ATP solution (prepared in Kinase Assay Buffer) to each well. The final ATP concentration should be optimized, ideally near the K_m for PAK1.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[\[10\]](#)[\[11\]](#)
- Termination of Reaction and ADP Detection:
 - After incubation, add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[\[4\]](#)[\[8\]](#)
 - Incubate the plate at room temperature for 40 minutes.[\[4\]](#)[\[8\]](#)

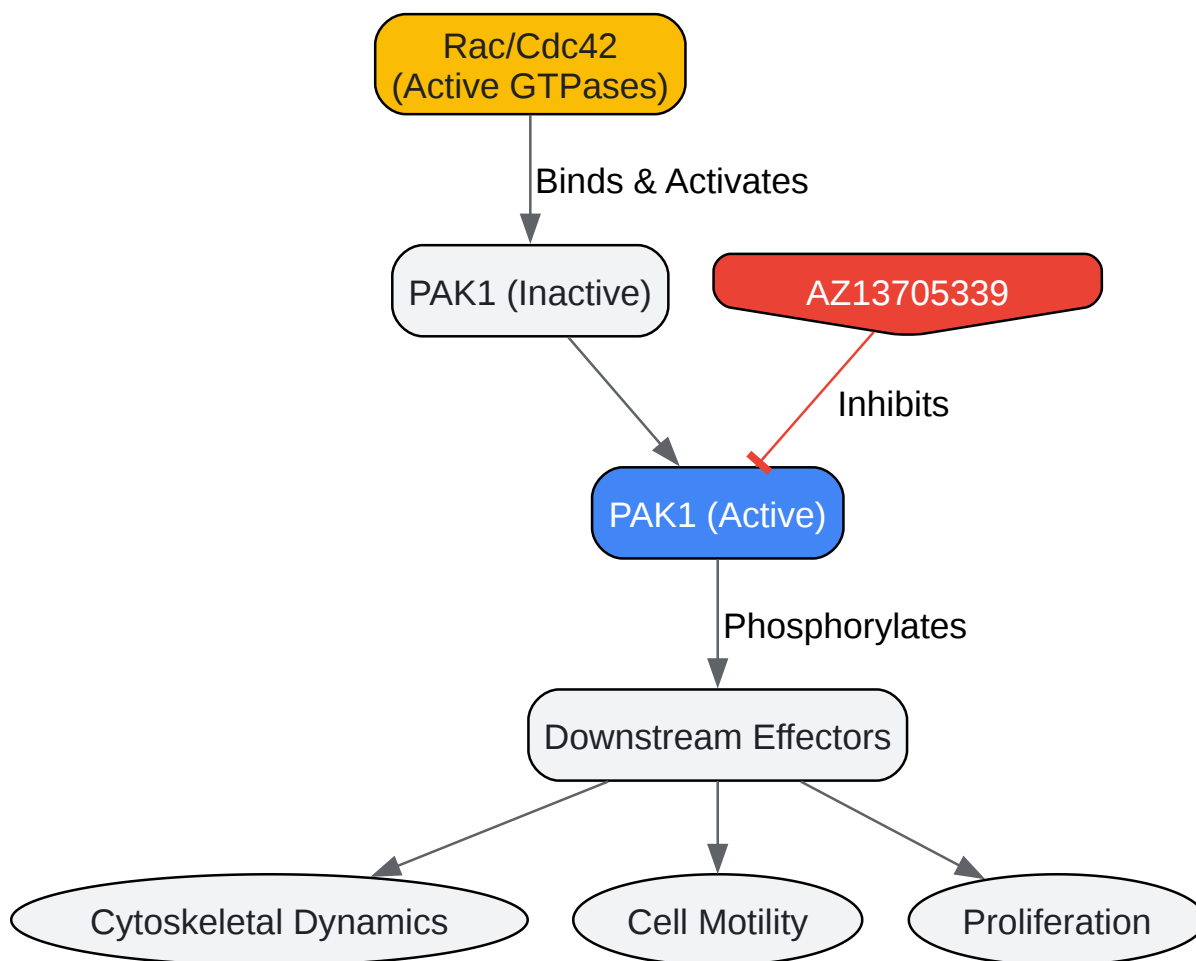
- Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[4][8]
- Incubate at room temperature for 30-60 minutes.[4][8]
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Calculate the percentage of kinase inhibition for each concentration of AZ13705339 relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.

Mandatory Visualization



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Caption: Experimental workflow for the in vitro kinase assay of AZ13705339.



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